Trans-Configured Cyclohexyl Methanol Derivatives Deliver Sub-100 nM RORγ Binding Affinity vs. 550 nM for Alternative Scaffolds
In a cell-free competition radioligand binding assay targeting the nuclear receptor RORγ (human), the isoindoline-5-carboxamide derivative incorporating a trans-4-(trifluoromethyl)cyclohexyl)methyl substituent (Example 29 from US9845308) exhibited a Ki value of <100 nM [1]. In contrast, a structurally related analog featuring a different substitution pattern on the isoindoline core but retaining the trans-4-(trifluoromethyl)cyclohexyl group (Example 1b) demonstrated a significantly weaker Ki of 550 nM in the same assay [2]. This approximately 5.5-fold difference in binding affinity underscores that the trans-4-(trifluoromethyl)cyclohexyl moiety alone is not sufficient for potency; rather, it is the precise spatial orientation afforded by the trans-geometry in combination with optimal core substitution that enables high-affinity target engagement [1][2].
| Evidence Dimension | RORγ binding affinity (Ki) |
|---|---|
| Target Compound Data | <100 nM (Example 29: (S)-N-(4-(ethylsulfonyl)benzyl)-1-isopropyl-3-oxo-2-((trans-4-(trifluoromethyl)cyclohexyl)methyl)isoindoline-5-carboxamide) |
| Comparator Or Baseline | 550 nM (Example 1b: N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-1-isopropyl-2-((trans-4-(trifluoromethyl)cyclohexyl)methyl)isoindoline-5-carboxamide) |
| Quantified Difference | ~5.5-fold improvement in potency |
| Conditions | Cell-free competition radioligand binding assay with human RORγ; Ki values determined from dose-response curves |
Why This Matters
This quantitative differentiation demonstrates that the trans-4-(trifluoromethyl)cyclohexyl scaffold, when optimally elaborated, can achieve high-affinity target engagement, making it a strategically valuable intermediate for developing potent RORγ modulators.
- [1] BindingDB. BDBM362920: (S)-N-(4-(ethylsulfonyl)benzyl)-1-isopropyl-3-oxo-2-((trans-4-(trifluoromethyl)cyclohexyl)methyl)isoindoline-5-carboxamide. US9845308, Example 29. Ki <100 nM. View Source
- [2] BindingDB. BDBM362857: N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-1-isopropyl-2-((trans-4-(trifluoromethyl)cyclohexyl)methyl)isoindoline-5-carboxamide. US9845308, Example 1b. Ki 550 nM. View Source
